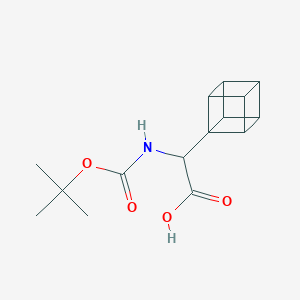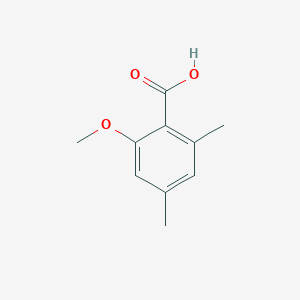![molecular formula C11H12BrClN2 B2739984 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride CAS No. 1347701-38-5](/img/structure/B2739984.png)
8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is a chemical compound with the molecular formula C11H11BrN2 . It is a solid substance that should be stored in a refrigerator . This compound has been used in the design and synthesis of novel anti-cancer agents .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials . The key intermediate of tert-butyl-8-bromo-2, 3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate was achieved based on Fischer Indolizations .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H11BrN2/c12-7-1-2-10-8 (5-7)9-6-13-4-3-11 (9)14-10/h1-2,5,13-14H,3-4,6H2 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its anti-cancer properties . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.13 . It is a solid substance that should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research on structurally related compounds includes the synthesis of various indole derivatives with potential applications in chemical synthesis and the understanding of molecular structures. For example, studies have demonstrated methods for synthesizing derivatives of pyrido[1,2-a]indoles, which are of interest due to their potential biological activities and applications in medicinal chemistry. Such research often involves exploring novel synthetic pathways, identifying the conditions under which these compounds can be synthesized, and characterizing their structures through techniques like X-ray crystallography.
Synthesis Techniques : Research has focused on developing efficient synthesis methods for indole derivatives, including those related to 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride. For example, studies have described the synthesis of pyrido[1,2-a]indoles and their potential use in various chemical reactions (Rogness, Markina, Waldo, & Larock, 2012).
Molecular Structure Analysis : Investigations into the crystal and molecular structures of similar compounds have provided insights into their chemical properties and potential applications. X-ray crystallography is a common tool used to elucidate the molecular structures of these compounds, aiding in the understanding of their chemical behavior and potential interactions with biological targets (Meesala, Mordi, Mansor, & Rosli, 2014).
Potential Biological and Pharmaceutical Applications
While direct studies on 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride are scarce, research on similar compounds has explored their potential biological and pharmaceutical applications. This includes investigating their antitumor properties, potential as cardiovascular protectants, and roles in synthetic pathways leading to biologically active molecules.
Antitumor Activity : Some derivatives of pyrido[1,2-a]indoles have been studied for their antitumor properties, suggesting the potential of these compounds in cancer research and therapy. The synthesis and evaluation of these compounds have contributed to the search for new antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Cardioprotective Agents : Research has also been conducted on the synthesis of tritium-labelled compounds related to pyrido[3,4-b]indoles, which could serve as cardioprotective agents. Such studies highlight the potential medicinal applications of these compounds in protecting against cardiovascular diseases (Marko, Filip, Uhr'in, Trnovec, & Beneš, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to have high anti-tumor activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
It is known that similar compounds can act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Result of Action
The result of the action of this compound is the inhibition of the proliferation of cancer cells. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
8-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9;/h1-3,13-14H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUMRPBLJBIBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C(=CC=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/no-structure.png)
![(Z)-1-benzyl-3-(((2,4-dichlorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739904.png)
![N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2739905.png)


![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739908.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2739910.png)

![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)


![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)
